molecular formula C6H10Hg B14388680 Methyl(pent-1-yn-1-yl)mercury CAS No. 88707-83-9

Methyl(pent-1-yn-1-yl)mercury

Cat. No.: B14388680
CAS No.: 88707-83-9
M. Wt: 282.74 g/mol
InChI Key: IWXKHRFQFJNCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(pent-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a pent-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(pent-1-yn-1-yl)mercury typically involves the reaction of methylmercury chloride with pent-1-yne in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3HgCl+CH3CCCH2CH3CH3HgCCCH2CH3+HCl\text{CH}_3\text{HgCl} + \text{CH}_3\text{C}\equiv\text{CCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{HgC}\equiv\text{CCH}_2\text{CH}_3 + \text{HCl} CH3​HgCl+CH3​C≡CCH2​CH3​→CH3​HgC≡CCH2​CH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl(pent-1-yn-1-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The mercury atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of new organomercury compounds with different functional groups.

Scientific Research Applications

Methyl(pent-1-yn-1-yl)mercury has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl(pent-1-yn-1-yl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury (CH₃Hg): Known for its neurotoxic effects and environmental impact.

    Ethylmercury (C₂H₅Hg): Used in some vaccines as a preservative.

    Phenylmercury (C₆H₅Hg): Utilized in antifungal and antibacterial applications.

Uniqueness

Methyl(pent-1-yn-1-yl)mercury is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its alkyne group allows for unique interactions and reactions compared to other organomercury compounds.

Properties

CAS No.

88707-83-9

Molecular Formula

C6H10Hg

Molecular Weight

282.74 g/mol

IUPAC Name

methyl(pent-1-ynyl)mercury

InChI

InChI=1S/C5H7.CH3.Hg/c1-3-5-4-2;;/h3,5H2,1H3;1H3;

InChI Key

IWXKHRFQFJNCDP-UHFFFAOYSA-N

Canonical SMILES

CCCC#C[Hg]C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.